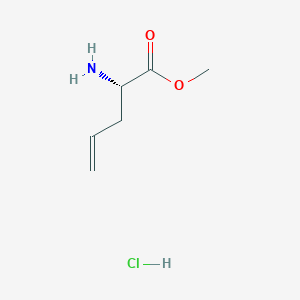
1-(3,4-Dimethoxybenzyl)-3-(2-oxoindolin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxybenzyl)-3-(2-oxoindolin-5-yl)urea is a synthetic compound that has gained the attention of researchers due to its potential in various scientific applications. This compound is a urea derivative that has been synthesized using various methods. The synthesis of this compound has been optimized to provide high yields and purity.
Aplicaciones Científicas De Investigación
Anti-HIV-1 Activity
A study highlighted the synthesis and evaluation of a new series of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors. Some compounds exhibited significant anti-HIV-1 activity, with one derivative showing an exceptionally low EC50 value and a high selectivity index, suggesting potential for further development as anti-HIV-1 agents (Sakakibara et al., 2015).
Self-Assembly and Molecular Aggregates
Research into tris(2-ureidobenzyl)amines demonstrated their ability to form dimeric aggregates due to their inherent flexibility. This self-assembly into dimeric species, both in solid state and solution, showcases the potential for constructing molecular capsules or networks for various applications, such as drug delivery systems or nanomaterials (Alajarín et al., 2004).
Antioxidant Properties
A study on asymmetric bis-isatin derivatives containing urea/thiourea moiety investigated their design, synthesis, and antioxidant properties. Notably, compounds with thiourea moiety displayed moderate ABTS activity, indicating their potential as antioxidants. This work lays the groundwork for exploring the antioxidant capabilities of isatin derivatives and their relevance in preventing oxidative stress-related diseases (Yakan et al., 2021).
Molecular Encapsulation
The study of tris(m-ureidobenzyl)amines forming molecular capsules capable of encapsulating small molecules underscores the potential of using such structures for molecular recognition and encapsulation. This ability to form capsules through self-assembly has implications for creating targeted drug delivery systems, highlighting a novel approach to enhancing the efficacy and specificity of therapeutic agents (Alajarín et al., 2002).
Corrosion Inhibition
Research on 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions demonstrated their effectiveness in reducing corrosion rates. This finding is crucial for the development of safer and more efficient corrosion inhibitors for industrial applications, particularly in environments where acid corrosion is a significant concern (Mistry et al., 2011).
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-15-6-3-11(7-16(15)25-2)10-19-18(23)20-13-4-5-14-12(8-13)9-17(22)21-14/h3-8H,9-10H2,1-2H3,(H,21,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZAWCMYNRFEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-N-methylprop-2-enamide](/img/structure/B2751606.png)


![N-(sec-butyl)-3-(1-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2751610.png)
![N-mesityl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2751612.png)

![1-[(4-Phenylphenyl)methoxymethyl]benzotriazole](/img/structure/B2751616.png)

![7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2751618.png)
![Benzo[b]thiophene-4-methanamine hydrochloride](/img/structure/B2751619.png)
![3-(4-fluorophenyl)-1-methyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B2751620.png)
![2-{[4-(Propan-2-yl)phenyl]sulfanyl}acetic acid](/img/structure/B2751621.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2751625.png)
